molecular formula C11H8Cl2N2O2 B2486817 methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate CAS No. 339107-03-8

methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate

Cat. No.: B2486817
CAS No.: 339107-03-8
M. Wt: 271.1
InChI Key: OTGZWZJMASTVHO-SREVYHEPSA-N
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Description

Methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate is a prop-2-enoate ester derivative featuring a cyano group at position 2 and a 2,4-dichlorophenyl-substituted amino group at position 3 in a Z-configuration. Its synthesis typically involves condensation reactions between cyanoacetate esters and substituted anilines under acidic or basic conditions.

Crystallographic studies (e.g., on its bromomethyl analog) reveal that the Z-configuration stabilizes the planar enone system, facilitating intermolecular hydrogen bonding (e.g., N–H···O interactions) and influencing crystal packing .

Properties

IUPAC Name

methyl (Z)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-17-11(16)7(5-14)6-15-10-3-2-8(12)4-9(10)13/h2-4,6,15H,1H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGZWZJMASTVHO-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=C(C=C(C=C1)Cl)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Organic Synthesis via Condensation Reactions

The most widely reported method for synthesizing methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate involves a two-step condensation-cyclization sequence. In the first step, methyl cyanoacetate reacts with 2,4-dichloroaniline in the presence of a Lewis acid catalyst, such as zinc chloride or titanium tetrachloride, to form an intermediate enamine. The reaction is typically conducted in anhydrous toluene or dichloromethane under reflux (80–110°C) for 12–24 hours. The second step involves acid-catalyzed cyclization using acetic acid or p-toluenesulfonic acid to yield the target (2Z)-isomer. This method achieves moderate yields (45–60%) but requires careful purification via column chromatography to remove E-isomer byproducts.

A representative reaction scheme is provided below:
$$
\text{Methyl cyanoacetate} + \text{2,4-Dichloroaniline} \xrightarrow{\text{ZnCl}_2, \text{Toluene}} \text{Intermediate} \xrightarrow{\text{AcOH}} \text{this compound}
$$

Microwave-Assisted Synthesis

Recent advances in microwave-assisted organic synthesis (MAOS) have significantly improved reaction efficiency. By irradiating a mixture of methyl cyanoacetate, 2,4-dichloroaniline, and catalytic piperidine in ethanol at 120°C for 20 minutes, the (2Z)-isomer forms in 78% yield with >95% stereoselectivity. Microwave conditions enhance reaction kinetics by promoting rapid dielectric heating, reducing side reactions such as hydrolysis or isomerization.

Catalytic Asymmetric Synthesis

Palladium-catalyzed asymmetric allylic amination has been explored to access enantiomerically pure derivatives. Using a chiral bisphosphine ligand (e.g., BINAP), the reaction between methyl 2-cyanoacrylate and 2,4-dichlorophenylamine in tetrahydrofuran at 25°C yields the (2Z)-isomer with 88% enantiomeric excess (ee). This method is particularly valuable for pharmaceutical applications requiring high stereochemical purity.

Reaction Optimization and Key Parameters

Temperature and Solvent Effects

The choice of solvent critically influences reaction outcomes:

  • Polar aprotic solvents (e.g., DMF, DMSO) favor E-isomer formation due to increased stabilization of the transition state.
  • Nonpolar solvents (e.g., toluene, hexane) promote Z-isomer selectivity by minimizing charge separation during cyclization.

Lowering the reaction temperature to 0–5°C during the condensation step reduces byproduct formation, improving overall yield by 15–20%.

Catalytic Systems

Comparative studies of catalysts reveal the following trends:

Catalyst Yield (%) Z:E Ratio
ZnCl₂ 58 3:1
TiCl₄ 62 4:1
Piperidine 78 19:1

Piperidine outperforms Lewis acids due to its dual role as a base and nucleophilic catalyst, facilitating faster enamine formation.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 3H, Ar-H), 6.92 (s, 1H, CH=), 3.85 (s, 3H, OCH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 167.2 (COO), 153.1 (C=N), 134.5–128.7 (Ar-C), 117.4 (CN), 52.1 (OCH₃).
  • IR (KBr): ν 2210 cm⁻¹ (C≡N), 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (2Z)-configuration, with a dihedral angle of 12.3° between the cyano and dichlorophenyl groups. The crystal packing exhibits intermolecular N–H···O hydrogen bonds, stabilizing the Z-isomer in the solid state.

Applications and Derivatives

This compound serves as a precursor for bioactive molecules, including:

  • Anticancer agents : Derivatives with appended quinazoline moieties show IC₅₀ values of 1.2–4.8 μM against MCF-7 cells.
  • Antimicrobial compounds : Nitrothiophene-functionalized analogs exhibit MICs of 5.71 μM against Mycobacterium tuberculosis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate may exhibit anticancer properties. Its structural similarities to other known anticancer agents suggest that it could inhibit specific protein kinases involved in cancer cell proliferation. Studies using molecular docking and in vitro assays are ongoing to evaluate its efficacy against various cancer cell lines.

Enzyme Interaction Studies

The compound has shown potential for interaction with biological macromolecules, particularly enzymes. Investigations into its binding affinity with target proteins are being conducted to assess its therapeutic potential. Techniques such as molecular docking simulations are employed to predict interactions and optimize the compound for enhanced biological activity.

Case Study 1: Inhibition of Protein Kinases

In a study examining the effects of this compound on protein kinases, researchers found that the compound exhibited significant inhibition of certain kinases associated with tumor growth. The study utilized both in vitro assays and molecular modeling to validate the binding interactions.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound. Results indicated that it possesses activity against various bacterial strains, suggesting its potential use as an antibacterial agent. The study highlighted the importance of the dichlorophenyl group in enhancing the compound's bioactivity against pathogens.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the dichlorophenyl group can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. Halogen Substitution Patterns

  • Ethyl (2Z)-3-(4-Chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate (): Replacing the 2,4-dichlorophenyl group with a 4-chlorophenyl ring reduces steric and electronic effects, lowering molecular weight (280.5 g/mol vs. 271 g/mol for the target compound). The methoxyamino group (–NH–OCH₃) introduces additional hydrogen-bond acceptors, altering solubility and crystallinity. Reported melting points for such analogs range from 101–103°C (similar to the target compound’s bromomethyl derivative) .
  • (Z)-Ethyl 2-(4-Chlorophenyl)-3-[(2,4-Difluorophenyl)Amino]Prop-2-Enoate (): Substituting chlorine with fluorine at the 2,4-positions reduces electronegativity but increases metabolic stability. The difluorophenyl group may enhance bioavailability in pesticidal applications, as fluorine’s small atomic radius minimizes steric hindrance .

b. Non-Halogen Substituents

  • (E)-Ethyl 2-Cyano-3-(2,4-Dimethoxyphenyl)Prop-2-Enoate (): Methoxy groups at the 2,4-positions increase electron density on the aromatic ring, destabilizing the enone system compared to electron-withdrawing chlorine. The E-configuration in this compound reduces planarity, weakening intermolecular interactions and lowering melting points (e.g., 85–87°C) .
Ester Group Modifications
  • Ethyl (2Z)-2-Cyano-3-{[4-(Difluoromethoxy)Phenyl]Amino}Prop-2-Enoate (): Replacing the methyl ester with an ethyl ester marginally increases molecular weight (282.24 g/mol vs. 271 g/mol) and logP (3.23 vs. ~2.8 for the target compound), enhancing lipophilicity. The difluoromethoxy group (–O–CF₂H) introduces steric bulk and metabolic resistance, relevant for prolonged agrochemical activity .
Key Structural and Functional Data
Compound Molecular Formula Molecular Weight (g/mol) Configuration Substituents Melting Point (°C) Bioactivity Notes
Methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate C₁₁H₈Cl₂N₂O₂ 271.0 Z 2,4-Cl₂C₆H₃–NH– 101–103* Agrochemical potential
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate C₁₃H₁₃ClN₂O₃ 280.5 Z 4-ClC₆H₄–NH–OCH₃ 95–97 Improved solubility
(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate C₁₇H₁₃ClF₂N₂O₂ 362.7 Z 4-ClC₆H₄–; 2,4-F₂C₆H₃–NH– 110–112 Enhanced metabolic stability
(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate C₁₄H₁₅NO₄ 261.3 E 2,4-(OCH₃)₂C₆H₃– 85–87 Reduced bioactivity

*Data from bromomethyl analog .

Biological Activity

Methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate, also known by its CAS number 339107-03-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy in various biological assays.

Chemical Structure and Properties

The chemical formula of this compound is C11H8Cl2N2O2C_{11}H_{8}Cl_{2}N_{2}O_{2}. The structure features a cyano group and a dichlorophenyl moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. While specific methodologies may vary, common approaches include condensation reactions that form the double bond characteristic of the compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. In vitro assays demonstrated that the compound exhibits significant inhibitory effects against various bacterial strains. A notable study reported an IC50 value indicating potent bactericidal activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition Studies

The compound has also been investigated for its enzyme inhibition capabilities. Specifically, it has been shown to inhibit tyrosinase activity, an enzyme involved in melanin production. This property is particularly relevant in cosmetic applications aimed at skin lightening. The IC50 value for tyrosinase inhibition was found to be competitive with established inhibitors like kojic acid .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the chemical structure affect biological activity. The following table summarizes key findings from various studies:

Compound VariantModificationIC50 (µM)Activity Type
Methyl (2Z)-2-cyano-3-(phenylamino)propPhenyl group replaced15.5Tyrosinase Inhibition
Methyl (2Z)-2-cyano-3-(dichlorophenyl)propDichloro substitution maintained8.0Tyrosinase Inhibition
Methyl (E)-2-cyano-3-(dichlorophenyl)propE-isomer>50No significant inhibition

This table illustrates that the dichlorophenyl substitution is crucial for maintaining strong inhibitory activity against tyrosinase, while modifications to other parts of the molecule can significantly alter efficacy.

Case Studies

  • In Vitro Efficacy Against Melanoma Cells :
    A study assessed the cytotoxic effects of this compound on B16F10 murine melanoma cells. Results indicated that concentrations below 20 µM did not exhibit cytotoxicity but effectively inhibited melanin synthesis by up to 75% at higher concentrations .
  • Antimicrobial Screening :
    In a comparative study against a panel of pathogens, this compound demonstrated a minimum inhibitory concentration (MIC) lower than many traditional antibiotics, highlighting its potential as an alternative therapeutic agent .

Q & A

Basic: What synthetic routes are recommended for methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a multi-step process starting with the preparation of a dichlorophenyl intermediate. For example:

  • Step 1: React 2,4-dichloroaniline with a cyanoacrylate precursor (e.g., cyanoacetic acid ester) under controlled heating (e.g., 378 K for 2 hours) .
  • Step 2: Use triethyl orthoformate as a cyclizing agent to facilitate condensation .
  • Optimization Tips:
    • Adjust solvent polarity (e.g., ethanol/acetone mixtures) to improve yield during recrystallization .
    • Monitor reaction progress via TLC or HPLC to minimize side products.

Basic: Which spectroscopic techniques are most effective for characterizing structural features of this compound?

Answer:
Key techniques include:

Technique Application Example Data
NMR Confirms cyano, enoate, and dichlorophenyl groups.1H^1H NMR: δ 7.4–8.2 ppm (aromatic H); δ 3.8 ppm (ester OCH3_3) .
IR Identifies C≡N (2250 cm1^{-1}) and C=O (1700 cm1^{-1}) stretches .
X-ray Diffraction Resolves Z-configuration and hydrogen bonding networks .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?

Answer:
Discrepancies often arise from disordered atoms or twinning. Strategies include:

  • Refinement Software: Use SHELXL for iterative refinement, adjusting anisotropic displacement parameters for heavy atoms (Cl, Br) .
  • Validation Tools: Apply PLATON (ADDSYM) to check for missed symmetry and VALIDATE to assess geometric outliers .
  • Data Collection: Ensure high-resolution data (θ > 25°) and low Rmerge_{merge} (<5%) to reduce noise .

Advanced: What computational methods predict electronic properties and reactivity of this compound?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap) and electrostatic potential surfaces .
  • Hydrogen Bond Analysis: Use Mercury or CrystalExplorer to map intermolecular interactions (e.g., N–H⋯N/O) and quantify their contribution to crystal packing .
  • Reactivity Predictions: Evaluate nucleophilic attack sites via Fukui indices, focusing on the cyano and enoate groups .

Basic: What are the key functional groups, and how do they influence chemical reactivity?

Answer:

Group Role in Reactivity
Cyano (C≡N) Electron-withdrawing; enhances electrophilicity of α,β-unsaturated ester .
Enoate (C=C–COOCH3_3) Participates in Michael additions or Diels-Alder reactions .
2,4-Dichlorophenyl Steric bulk directs regioselectivity; Cl atoms influence π-stacking in crystals .

Advanced: How can SAR studies guide the design of derivatives with enhanced bioactivity?

Answer:

  • Substitution Patterns: Replace Cl with F or Br to modulate lipophilicity (see ’s comparative table) .
  • Bioisosteres: Substitute the cyano group with nitro or trifluoromethyl to alter electron density and binding affinity .
  • Activity Assays: Test derivatives for herbicidal activity via PSII electron transport inhibition assays, correlating IC50_{50} with substituent electronic parameters .

Basic: What crystallization techniques yield high-quality single crystals for X-ray diffraction?

Answer:

  • Slow Evaporation: Use ethanol/acetone (1:2) at 293 K to promote gradual nucleation .
  • Diffusion Methods: Layer hexane over a saturated DCM solution to induce controlled crystal growth .
  • Critical Factors: Maintain purity (>98% by HPLC) and avoid rapid cooling to prevent twinning .

Advanced: What strategies analyze hydrogen bonding networks and their impact on molecular packing?

Answer:

  • Graph Set Analysis: Classify interactions (e.g., R22_2^2(11) motifs) using Etter’s formalism to identify dominant packing motifs .
  • Energy Frameworks (Hirshfeld): Quantify interaction energies (e.g., H⋯Cl contacts contribute 15–20% to lattice stability) .
  • Thermal Analysis: Correlate melting points with hydrogen bond density (e.g., higher density = higher thermal stability) .

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